Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a pyridin-3-ylmethyl group and a methyl ester group at the 4-position. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based compounds. One common method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography, are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A simpler derivative without the pyridin-3-ylmethyl group.
Pyridine derivatives: Compounds with similar pyridine rings but different substituents.
Piperidine derivatives: Compounds with various substitutions on the piperidine ring.
Uniqueness
Methyl 1-[(pyridin-3-yl)methyl]piperidine-4-carboxylate is unique due to the presence of both the pyridin-3-ylmethyl group and the piperidine ring, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-7-15(8-5-12)10-11-3-2-6-14-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3 |
InChI Key |
JGSXGVYEFXXESV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CN=CC=C2 |
Origin of Product |
United States |
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